

# An In-depth Technical Guide on RH01687 (CAS Number 302901-13-9)

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## Compound of Interest

Compound Name: RH01687

Cat. No.: B15580257

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## Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the code **RH01687** and the CAS number 302901-13-9. The document confirms the chemical identity of the substance as 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]. Despite a thorough search of scientific literature and chemical databases, it is important to note that specific experimental data, detailed biological activity, and established signaling pathways for this particular compound are not extensively documented in publicly available resources. This guide, therefore, focuses on the confirmed chemical properties and provides a broader context based on the well-studied 1,2,4-triazole scaffold, which is a core component of this molecule's structure.

## Chemical Identity and Physicochemical Properties

The compound **RH01687** is unequivocally identified by the CAS registry number 302901-13-9. Its systematic chemical name is 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]. The fundamental physicochemical properties derived from its chemical structure are summarized in the table below.

Property	Value
CAS Number	302901-13-9
Product Code	RH01687
IUPAC Name	5-((4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl)thio)-1H-1,2,4-triazol-3-amine
Molecular Formula	C <sub>12</sub> H <sub>9</sub> CIN <sub>6</sub> O <sub>2</sub> S
Molecular Weight	336.76 g/mol

The data in this table has been compiled from various chemical supplier databases.

## The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The core of **RH01687** is a 1,2,4-triazole ring. This five-membered heterocycle containing three nitrogen atoms is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. The 1,2,4-triazole moiety is known to be metabolically stable and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.

Derivatives of 1,2,4-triazole have been extensively studied and have demonstrated a broad spectrum of pharmacological activities, including:

- **Antifungal Activity:** The triazole class is famously represented by antifungal agents like fluconazole and itraconazole, which inhibit the enzyme lanosterol 14 $\alpha$ -demethylase, crucial for ergosterol biosynthesis in fungi.[\[1\]](#)[\[2\]](#)
- **Anticancer Activity:** Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents, exhibiting mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.
- **Antiviral Activity:** Compounds incorporating the 1,2,4-triazole scaffold have shown promise in antiviral research, including activity against HIV.[\[1\]](#)

- **Anticonvulsant, Anti-inflammatory, and Analgesic Properties:** The structural versatility of the triazole ring has allowed for the development of compounds with a range of effects on the central nervous system and inflammatory pathways.<sup>[1]</sup>

The biological activity of **RH01687**, while not specifically documented, may be influenced by the presence of this potent pharmacophore.

## Structural Features of RH01687 and Potential Implications

Beyond the 1,2,4-triazole core, the structure of **RH01687** possesses several functional groups that could contribute to its chemical and biological properties:

- **Thioether Linkage:** The triazole ring is connected to the phenyl ring via a thioether (-S-) linkage. Thioether groups can influence the molecule's conformation and are known to be involved in interactions with various biological targets.
- **Substituted Phenyl Ring:** The phenyl ring is substituted with a chloro group, a nitro group, and a pyrrole ring. These substituents significantly impact the electronic properties of the molecule and can be critical for target binding and overall activity. The nitro group, in particular, is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring.
- **Pyrrole Moiety:** The presence of the 1H-pyrrol-1-yl group adds another heterocyclic system to the molecule, increasing its structural complexity and potential for diverse interactions.
- **Amino Group:** The amino group on the triazole ring can act as a hydrogen bond donor and a site for further chemical modification.

## Experimental Data and Protocols

A comprehensive search of the scientific literature, including major chemical and biological databases, did not yield any specific experimental studies on **RH01687** (CAS 302901-13-9). Consequently, there are no published experimental protocols for its synthesis, characterization, or biological evaluation.

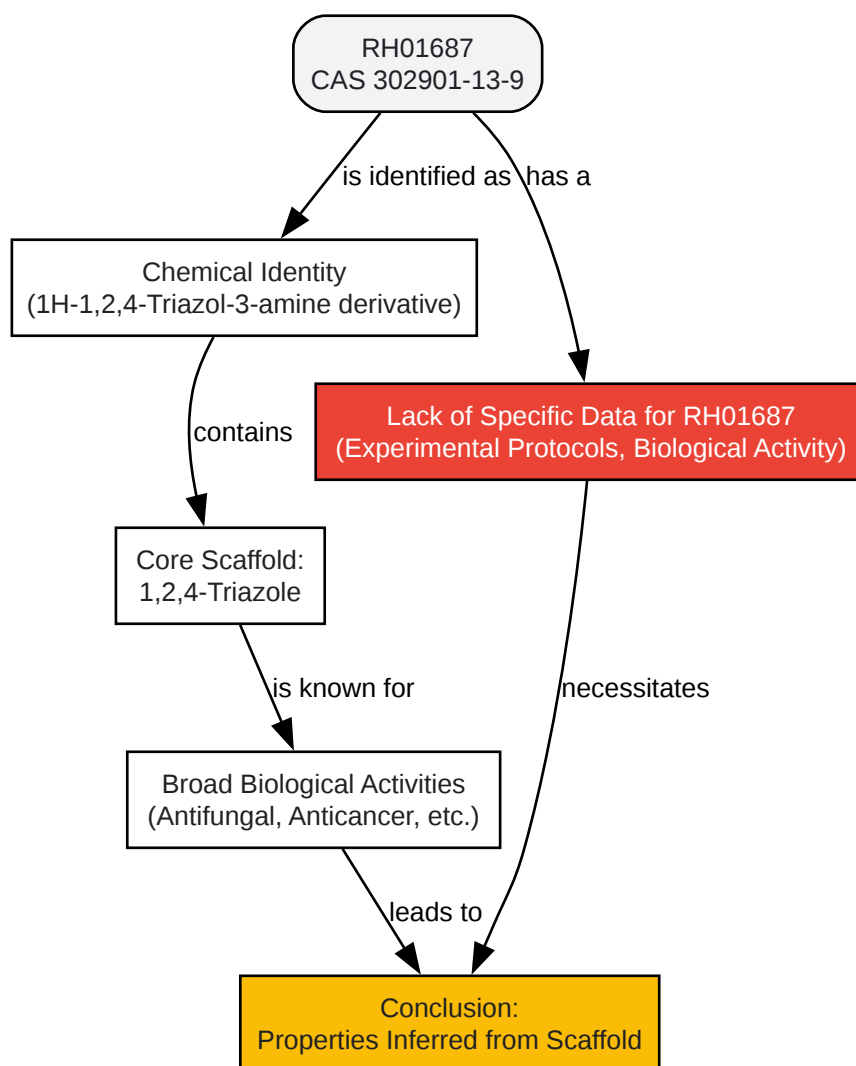
Safety Data Sheets (SDS) from various suppliers indicate that the toxicological, ecological, and detailed physicochemical properties of this compound have not been fully investigated. Standard handling precautions for a novel chemical of unknown toxicity are advised.

## Signaling Pathways and Mechanism of Action

Due to the absence of biological studies on **RH01687**, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. Any discussion on this topic would be purely speculative and based on the general activities of the broader 1,2,4-triazole class of compounds.

## Logical Relationship of Information

The following diagram illustrates the logical flow of the information presented in this guide, highlighting the reliance on general knowledge of the 1,2,4-triazole scaffold in the absence of specific data for **RH01687**.



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Caption: Logical flow of information for **RH01687**.

## Conclusion

**RH01687**, with CAS number 302901-13-9, is chemically identified as 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]. While its specific properties and biological activities remain uncharacterized in the public domain, its structure, featuring the versatile 1,2,4-triazole scaffold, suggests potential for biological activity. This technical guide serves as a foundational document, providing the confirmed identity of the compound and a contextual understanding based on its chemical class. Further experimental investigation is required to elucidate the specific physicochemical properties, biological activity, and potential therapeutic

applications of **RH01687**. Researchers and drug development professionals are encouraged to undertake such studies to explore the potential of this novel chemical entity.

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## References

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